molecular formula C21H15ClN4O4 B11552433 2-chloro-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-chloro-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11552433
M. Wt: 422.8 g/mol
InChI Key: HESBFYIUVYKAQK-YDZHTSKRSA-N
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Description

2-CHLORO-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzamide moiety and a nitrophenyl hydrazinecarbonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: The reaction between 3-nitrobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: Formation of 2-chloro-N-(4-{N’-[(E)-(3-aminophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}benzoic acid and 2-chloroaniline.

Scientific Research Applications

2-CHLORO-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition of enzyme activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
  • 2-CHLORO-N-(4-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Uniqueness

2-CHLORO-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of the 3-nitrophenyl group, which imparts specific electronic and steric properties to the compound

Properties

Molecular Formula

C21H15ClN4O4

Molecular Weight

422.8 g/mol

IUPAC Name

2-chloro-N-[4-[[(E)-(3-nitrophenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H15ClN4O4/c22-19-7-2-1-6-18(19)21(28)24-16-10-8-15(9-11-16)20(27)25-23-13-14-4-3-5-17(12-14)26(29)30/h1-13H,(H,24,28)(H,25,27)/b23-13+

InChI Key

HESBFYIUVYKAQK-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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